

(Z)-SU14813: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752407

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An In-depth Analysis of the Structure, Chemical Properties, and Biological Activity of a Potent Multi-Targeted Receptor Tyrosine Kinase Inhibitor

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Introduction

(Z)-SU14813 is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It has demonstrated significant anti-angiogenic and antitumor activity by targeting key signaling pathways involved in tumor growth, proliferation, and metastasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to **(Z)-SU14813**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(Z)-SU14813 is a synthetic organic small molecule. Its chemical structure is characterized by a substituted 1H-pyrrole-3-carboxamide core linked to a fluoro-indolin-2-one moiety.

Chemical Structure:

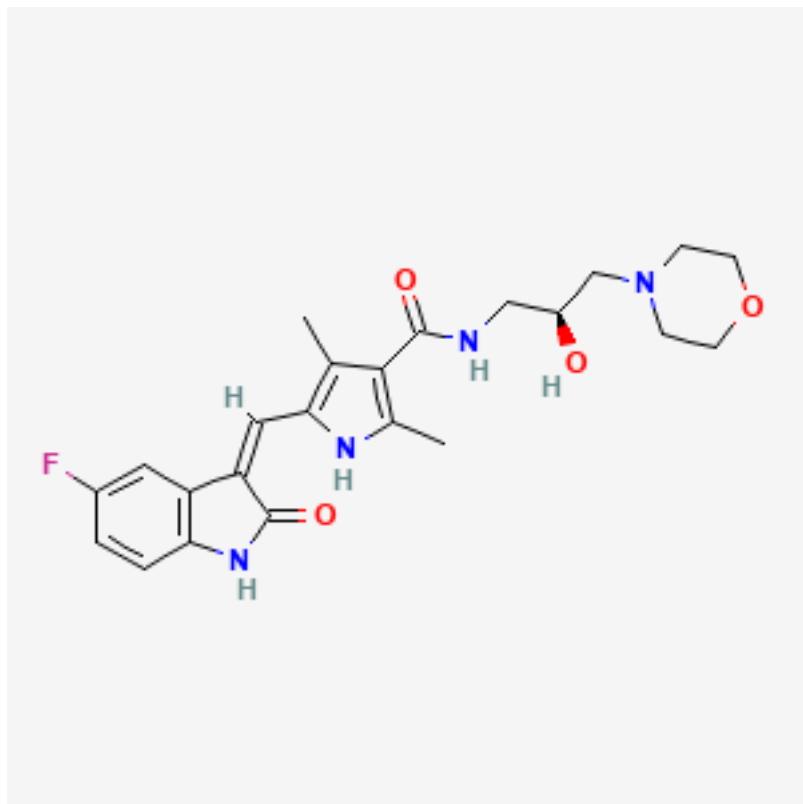


Table 1: Chemical Identifiers and Properties of **(Z)-SU14813**

Property	Value	Source
IUPAC Name	5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide	[2]
Chemical Formula	C ₂₃ H ₂₇ FN ₄ O ₄	[2]
Molecular Weight	442.48 g/mol	[3][4]
CAS Number	627908-92-3	[3][5]
SMILES	<chem>CC1=C(NC(=C1C(=O)NC--INVALID-LINK--O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O</chem>	[2]
Boiling Point	685.6 ± 55.0 °C at 760 mmHg	[4]
Melting Point	Not available	
pKa	Not available	

Table 2: Solubility Profile of **(Z)-SU14813**

Solvent	Solubility	Notes	Source
DMSO	≥15.26 mg/mL	Can be up to 88 mg/mL in fresh, non-hygroscopic DMSO. Ultrasonic treatment may be needed.	[3][5]
Ethanol	Insoluble	[5]	
Water	Insoluble	[5]	
In Vivo Formulation 1	≥ 2.5 mg/mL	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[6]
In Vivo Formulation 2	≥ 2.5 mg/mL	10% DMSO, 90% Corn Oil	[6]

Storage and Stability:

(Z)-SU14813 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[3]

Mechanism of Action and Signaling Pathways

(Z)-SU14813 exerts its biological effects by inhibiting multiple receptor tyrosine kinases, thereby blocking downstream signaling cascades crucial for cell proliferation and angiogenesis.

Target Kinases:

(Z)-SU14813 is a potent inhibitor of the following receptor tyrosine kinases, with IC₅₀ values indicating high affinity:

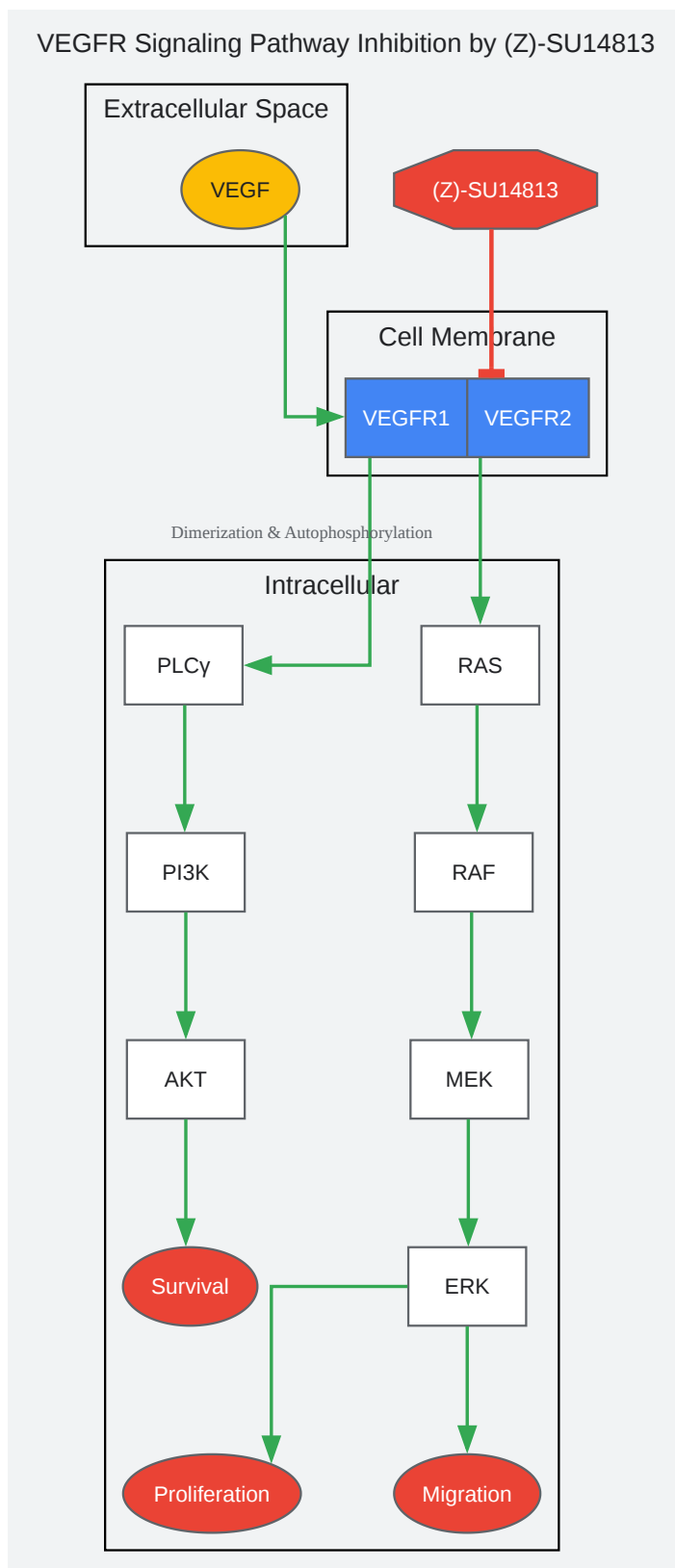
Table 3: Inhibitory Activity of **(Z)-SU14813** against Target Kinases

Target Kinase	IC ₅₀ (nM)	Source
VEGFR1	2	[3][7]
PDGFR β	4	[3][7]
c-Kit	15	[3][7]
VEGFR2	50	[3][7]

By inhibiting these kinases, **(Z)-SU14813** disrupts critical signaling pathways, including the VEGFR, PDGFR, and c-Kit pathways.

VEGFR Signaling Pathway Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. **(Z)-SU14813**'s inhibition of VEGFR1 and VEGFR2 blocks the downstream effects of VEGF, leading to a reduction in endothelial cell proliferation, migration, and new blood vessel formation in tumors.

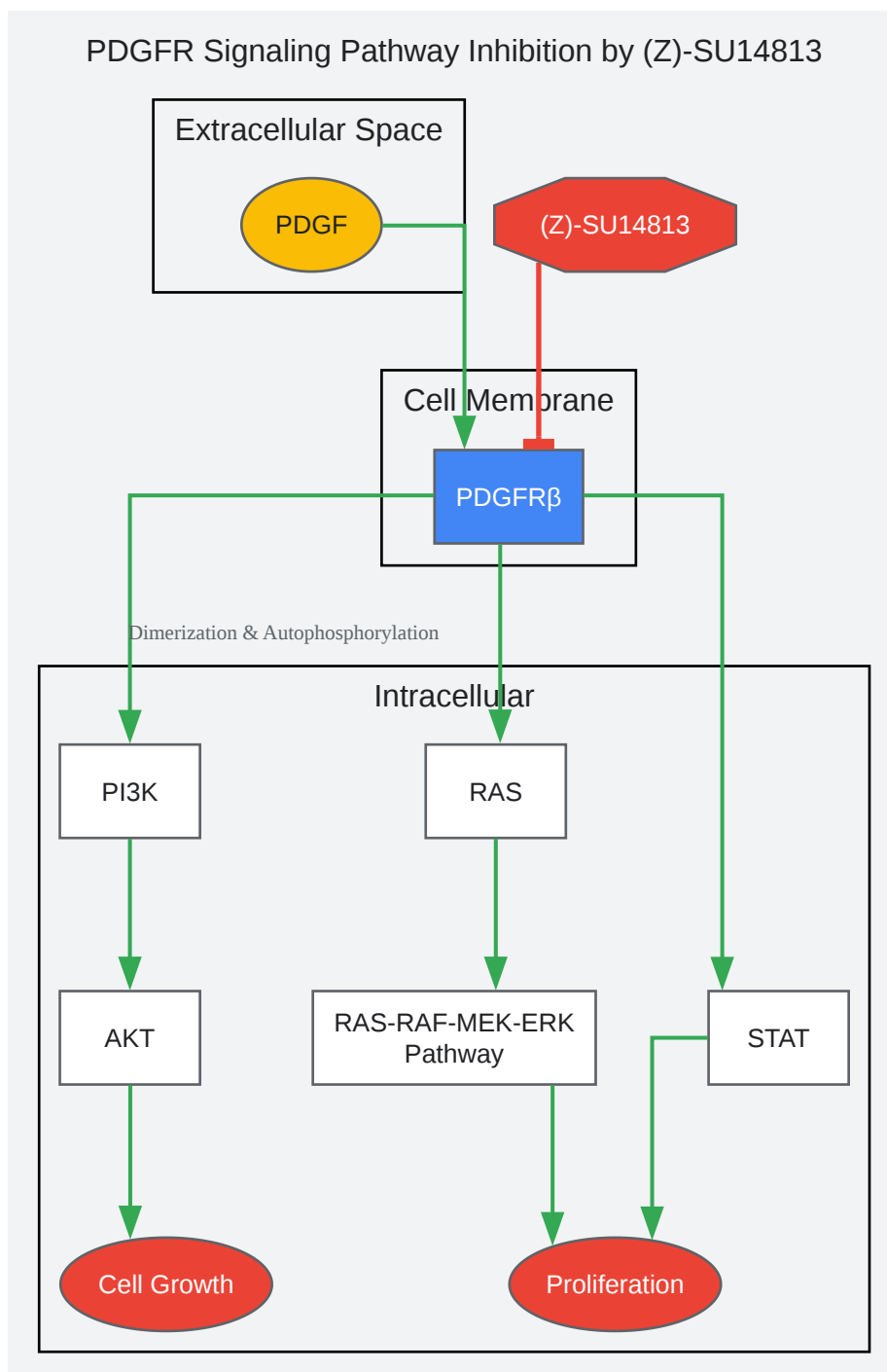


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Caption: Inhibition of VEGFR signaling by **(Z)-SU14813**.

PDGFR Signaling Pathway Inhibition

The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and differentiation. By inhibiting PDGFR β , **(Z)-SU14813** can impede the growth of tumor cells that overexpress this receptor.

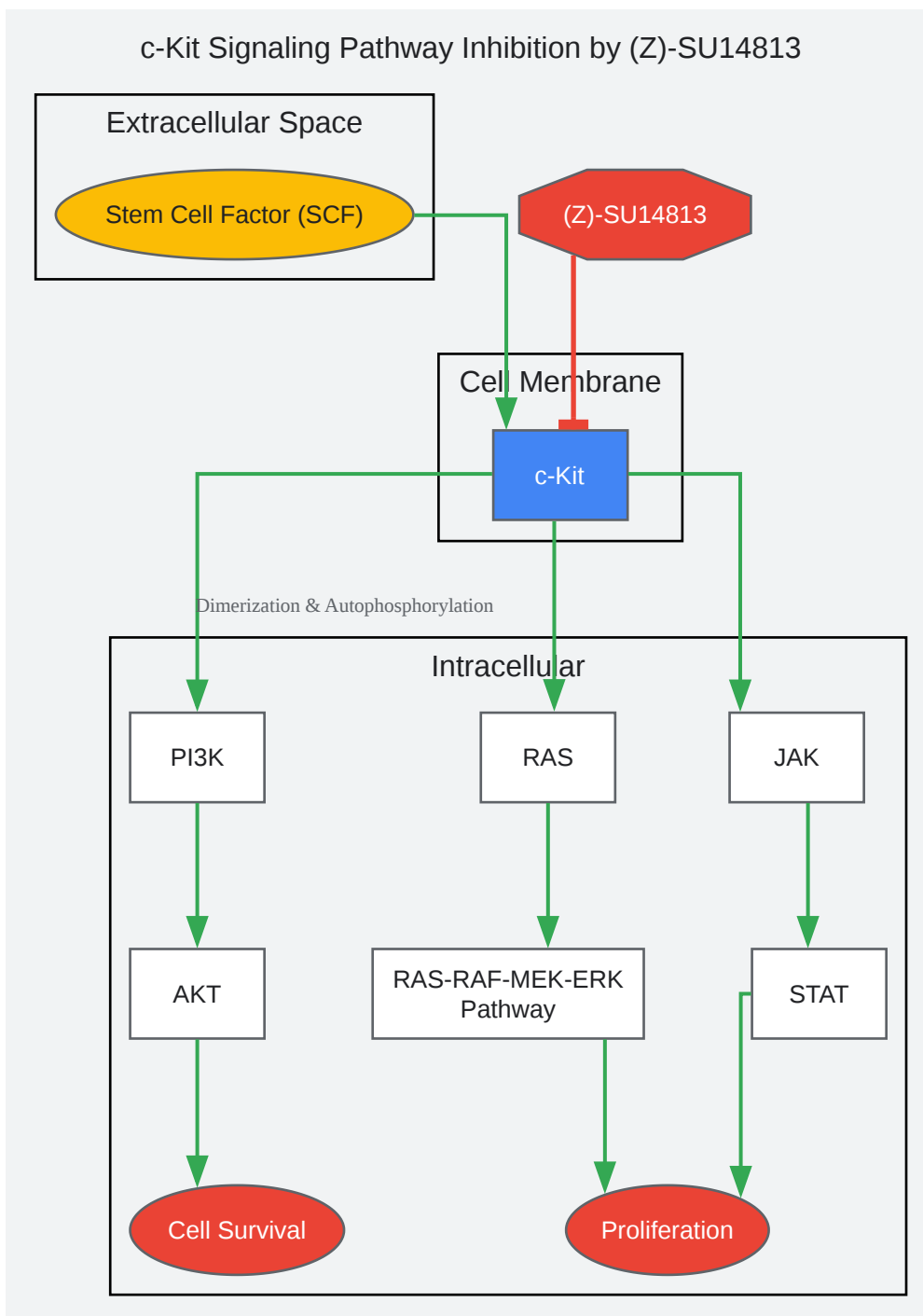


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Caption: Inhibition of PDGFR signaling by **(Z)-SU14813**.

c-Kit Signaling Pathway Inhibition

The c-Kit receptor tyrosine kinase is crucial for the development and proliferation of certain cell types, including hematopoietic stem cells and mast cells. Aberrant c-Kit signaling is implicated in various cancers. **(Z)-SU14813**'s inhibition of c-Kit can lead to apoptosis in cancer cells dependent on this pathway.



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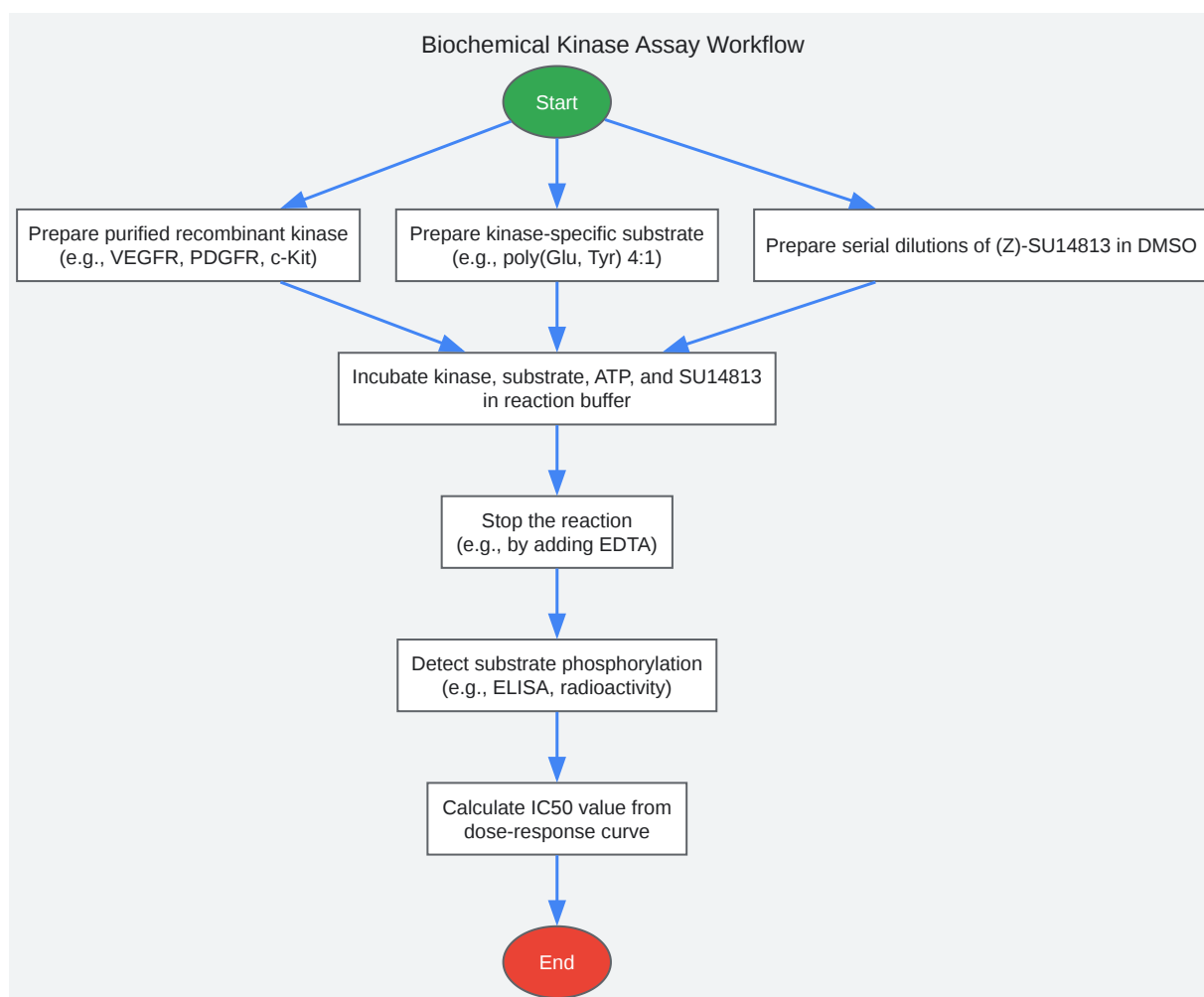
Caption: Inhibition of c-Kit signaling by **(Z)-SU14813**.

Experimental Protocols

Detailed methodologies for key experiments involving **(Z)-SU14813** are provided below. These protocols are based on previously published research and serve as a guide for in vitro and in vivo studies.

Biochemical Kinase Assay

This assay determines the in vitro inhibitory activity of **(Z)-SU14813** against purified kinase domains.



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Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol:

- Preparation of Reagents:
 - Prepare a stock solution of **(Z)-SU14813** in 100% DMSO.
 - Perform serial dilutions of the stock solution to obtain a range of concentrations.
 - Prepare a reaction buffer containing ATP and the specific kinase substrate.
 - Dilute the purified kinase to the desired concentration in kinase buffer.
- Assay Procedure:
 - Add the diluted **(Z)-SU14813** or DMSO (vehicle control) to the wells of a microtiter plate.
 - Add the kinase and substrate to the wells.
 - Initiate the reaction by adding ATP.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
- Detection and Analysis:
 - Stop the reaction.
 - Measure the level of substrate phosphorylation using a suitable detection method.
 - Plot the percentage of inhibition against the logarithm of the **(Z)-SU14813** concentration.
 - Determine the IC₅₀ value using non-linear regression analysis.

Cellular Receptor Phosphorylation Assay

This assay measures the ability of **(Z)-SU14813** to inhibit the phosphorylation of its target receptors within a cellular context.

Detailed Protocol:

- Cell Culture and Treatment:
 - Culture cells expressing the target receptor (e.g., HUVECs for VEGFR, engineered NIH-3T3 cells for PDGFR) to sub-confluency.
 - Starve the cells in a low-serum medium for several hours to reduce basal receptor phosphorylation.
 - Treat the cells with various concentrations of **(Z)-SU14813** for a specified pre-incubation period.
- Ligand Stimulation:
 - Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR, PDGF for PDGFR) for a short period to induce receptor phosphorylation.
- Cell Lysis and Protein Analysis:
 - Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane (Western blotting).
 - Probe the membrane with primary antibodies specific for the phosphorylated form of the target receptor and the total form of the receptor.
 - Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.
- Data Analysis:

- Quantify the band intensities and normalize the phosphorylated receptor levels to the total receptor levels.
- Calculate the percentage of inhibition of phosphorylation at each concentration of **(Z)-SU14813** and determine the IC₅₀ value.

Cell Proliferation Assay

This assay evaluates the effect of **(Z)-SU14813** on the proliferation of cancer cell lines or endothelial cells.

Detailed Protocol:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with a range of concentrations of **(Z)-SU14813**. Include a vehicle control (DMSO).
- Incubation:
 - Incubate the cells for a period that allows for several cell divisions (e.g., 48-72 hours).
- Measurement of Cell Proliferation:
 - Use a suitable method to quantify cell viability or proliferation, such as:
 - MTT Assay: Measures the metabolic activity of viable cells.
 - BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
 - Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
- Data Analysis:

- Calculate the percentage of inhibition of cell proliferation for each concentration of **(Z)-SU14813**.
- Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion

(Z)-SU14813 is a valuable research tool for investigating the roles of VEGFR, PDGFR, and c-Kit signaling in cancer and other diseases. Its potent and multi-targeted inhibitory profile provides a strong rationale for its use in preclinical studies aimed at developing novel anti-angiogenic and anti-cancer therapies. This guide provides essential technical information to support the design and execution of such research.

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References

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